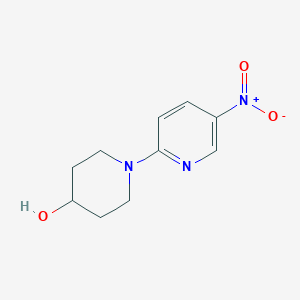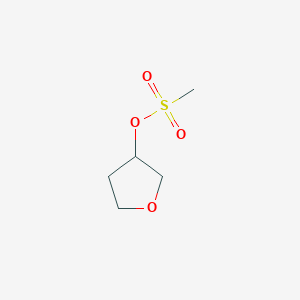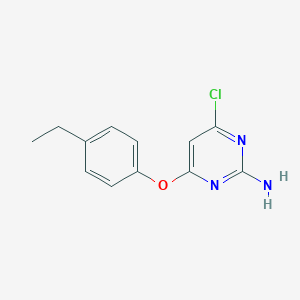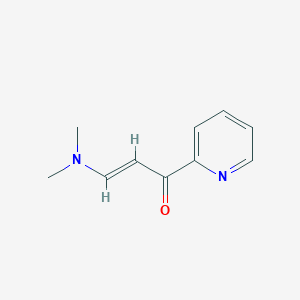
1-(5-Nitropyridin-2-yl)piperidin-4-ol
Übersicht
Beschreibung
1-(5-Nitropyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H13N3O3 . It has a molecular weight of 223.23 g/mol. The IUPAC name for this compound is 1-(5-nitropyridin-2-yl)piperidin-4-ol .
Molecular Structure Analysis
The molecular structure of 1-(5-Nitropyridin-2-yl)piperidin-4-ol consists of a piperidine ring attached to a nitropyridine ring via a single bond . The piperidine ring contains a hydroxyl group, and the pyridine ring contains a nitro group .Physical And Chemical Properties Analysis
1-(5-Nitropyridin-2-yl)piperidin-4-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Light-Catalyzed Reactions : A study by Johnson and Rees (1967) in the "Journal of The Chemical Society B: Physical Organic" investigated the light-catalyzed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. They found that exposure to ultraviolet light accelerates the reaction, with quantum yields varying depending on the concentration of piperidine, indicating potential applications in photochemistry and synthesis processes (Johnson & Rees, 1967).
X-ray Crystallography Studies : Gzella, Wrzeciono, and Pöppel (1999) in "Acta Crystallographica Section C-crystal Structure Communications" conducted X-ray studies on compounds related to 1-(5-Nitropyridin-2-yl)piperidin-4-ol. Their research provides insights into the molecular structure of these compounds, which is crucial for understanding their reactivity and potential applications in materials science or drug design (Gzella, Wrzeciono, & Pöppel, 1999).
Synthesis of Nitropyridines : Ivanova et al. (2021) in the "Siberian Journal of Life Sciences and Agriculture" reviewed methods for synthesizing nitropyridines, which are structurally related to 1-(5-Nitropyridin-2-yl)piperidin-4-ol. This compound is highlighted for its importance in pharmaceuticals and material production, suggesting its role in the development of new drugs and materials (Ivanova et al., 2021).
Molecular Dynamic Simulation Studies : Kaya et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" conducted molecular dynamic simulations to study the adsorption and corrosion inhibition properties of piperidine derivatives. This research might indicate potential applications of 1-(5-Nitropyridin-2-yl)piperidin-4-ol in corrosion inhibition (Kaya et al., 2016).
Drug Solubility Improvement : A paper by Machado et al. (2013) in "Monatshefte für Chemie - Chemical Monthly" discussed using ultrasound irradiation to form salts of poorly soluble compounds, including derivatives of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one. This research suggests potential pharmaceutical applications, particularly in improving drug solubility (Machado et al., 2013).
PET Radioligand Development : García et al. (2014) in "European journal of medicinal chemistry" explored the development of PET tracers for serotonin 5-HT(1A) receptors using derivatives of nitropyridin. This suggests a potential application of 1-(5-Nitropyridin-2-yl)piperidin-4-ol in neuroimaging and neuropsychiatric disorder research (García et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDAKLOFMCIERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386337 | |
| Record name | 1-(5-nitropyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitropyridin-2-yl)piperidin-4-ol | |
CAS RN |
353258-16-9 | |
| Record name | 1-(5-nitropyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)












